Methyl 3-(3-Aminophenyl)propanoate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-benzenepropanoic acid Methyl ester HCl, also known as Methyl 3-(3-aminophenyl)propanoate hydrochloride, is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.677 g/mol . This compound is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Amino-benzenepropanoic acid Methyl ester HCl typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane (TMSCl). This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . The reaction is carried out at room temperature, making it a convenient and efficient process for producing amino acid methyl esters.
Chemical Reactions Analysis
3-Amino-benzenepropanoic acid Methyl ester HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-benzenepropanoic acid Methyl ester HCl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and is involved in drug development.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-benzenepropanoic acid Methyl ester HCl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its effects in biological systems .
Comparison with Similar Compounds
3-Amino-benzenepropanoic acid Methyl ester HCl can be compared with similar compounds such as:
Esmolol hydrochloride: This compound has a similar structure but is used as a beta-blocker in medicine.
Benzoic acid, 3-amino-, methyl ester: Another similar compound used in organic synthesis. The uniqueness of 3-Amino-benzenepropanoic acid Methyl ester HCl lies in its specific applications and chemical properties that differentiate it from these related compounds.
Properties
IUPAC Name |
methyl 3-(3-aminophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-5-8-3-2-4-9(11)7-8;/h2-4,7H,5-6,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXYAKKZOLELBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.